Superior Anti-HIV-1 Potency of Retrocyclin-2 Compared to Retrocyclin-1
Retrocyclin-2 is significantly more potent than Retrocyclin-1 against HIV-1 subtype CRF01_AE. In a head-to-head comparison using the same assay and primary viral isolates, Retrocyclin-2 showed a 4.7-fold lower mean IC50 value than Retrocyclin-1, indicating superior antiviral activity. The difference is statistically significant (p < 0.001) [1].
| Evidence Dimension | Antiviral potency (IC50) against HIV-1 subtype CRF01_AE |
|---|---|
| Target Compound Data | 1.14 ± 0.29 μg/mL |
| Comparator Or Baseline | Retrocyclin-1: 5.33 ± 0.80 μg/mL |
| Quantified Difference | 4.7-fold lower IC50 for Retrocyclin-2 |
| Conditions | J53-BL indicator cell line; primary HIV-1 isolates; 6-8 replicate experiments |
Why This Matters
For researchers studying HIV-1 entry or screening for microbicide candidates, selecting Retrocyclin-2 provides a 4.7-fold higher assay sensitivity and a wider dynamic range for detecting inhibition compared to using the weaker analog Retrocyclin-1.
- [1] Wang, W., Owen, S. M., Rudolph, D. L., Cole, A. M., Hong, T., Waring, A. J., ... & Lehrer, R. I. (2004). Activity of α- and θ-defensins against primary isolates of HIV-1. The Journal of Immunology, 173(1), 515-520. View Source
